Cas no 1202-25-1 (Methyl 4-(dimethylamino)benzoate)

メチル4-(ジメチルアミノ)安息香酸エステル(Methyl 4-(dimethylamino)benzoate)は、有機合成や光化学分野で重要な役割を果たす化合物です。特に、UV吸収剤や光開始剤としての応用が注目されています。分子構造中のジメチルアミノ基とエステル基の組み合わせにより、優れた光安定性と反応性を兼ね備えています。医薬品中間体や機能性材料の合成においても有用なビルディングブロックとして利用可能です。また、比較的高い溶解性と取り扱いの容易さから、実験室規模から工業プロセスまで幅広く採用されています。

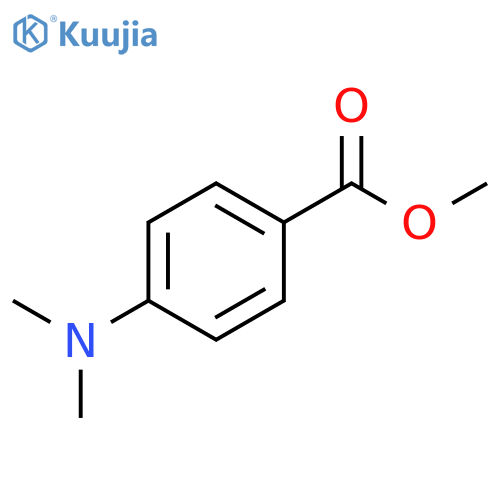

1202-25-1 structure

商品名:Methyl 4-(dimethylamino)benzoate

Methyl 4-(dimethylamino)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(dimethylamino)benzoate

- 4-Dimethylaminobenzoic acid methyl ester

- Methyl 4-dimethylaminobenzoate

- Benzoic acid,4-(dimethylamino)-,methyl ester

- Benzoic acid,p-(dimethylamino)-,methyl ester

- methyl (4-N,N-dimethylamino)benzoate

- methyl p-(N,N-dimethylamino)benzoate

- methyl p-dimethylaminobenzoate

- p-Dimethylaminobenzoic acid,methyl ester

- Benzoic acid, 4-(dimethylamino)-, methyl ester

- Methyl p-(dimethylamino)benzoate

- DBQGARDMYOMOOS-UHFFFAOYSA-N

- Benzoic acid, p-(dimethylamino)-, methyl ester

- Methyl 4-(N,N-dimethylamino)benzoate

- Methyl4-dimethylaminobenzoate

- p-Dimethylaminobenzoic acid, methyl ester

- FS-3918

- methyl 4-(dimethylamino) benzoate

- FT-0628633

- NSC64685

- 4-(dimethylamino)-2-methyl-benzoate

- CHEMBL3098157

- A804472

- SCHEMBL64502

- Z18417863

- MFCD00014905

- NS00023908

- AKOS002314496

- DTXSID30152728

- EINECS 214-863-8

- NSC 64685

- InChI=1/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H

- 1202-25-1

- Q63392583

- CS-W017264

- SY106372

- 4-(dimethylamino)benzoic acid methyl ester

- NSC-64685

- 4-(CH3)2NC6H4COOCH3

- W12324

- W-108482

- METHYL-4-DIMETHYL AMINOBENZOATE

- ALBB-023273

- aniline, 4-methoxycarbonyl-N,N-dimethyl-

-

- MDL: MFCD00014905

- インチ: 1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3

- InChIKey: DBQGARDMYOMOOS-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H])=O

- BRN: 2209703

計算された属性

- せいみつぶんしりょう: 179.09500

- どういたいしつりょう: 179.095

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 29.5

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.1248 (rough estimate)

- ゆうかいてん: 100-102°C

- ふってん: 311.75°C (rough estimate)

- フラッシュポイント: 112.6°C

- 屈折率: 1.5150 (estimate)

- PSA: 29.54000

- LogP: 1.53920

- ようかいせい: 未確定

Methyl 4-(dimethylamino)benzoate セキュリティ情報

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

Methyl 4-(dimethylamino)benzoate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Methyl 4-(dimethylamino)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018042-1g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 98% | 1g |

¥40.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018042-5g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 98% | 5g |

¥108.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018042-100g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 98% | 100g |

¥1357.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23230-25g |

Methyl 4-dimethylaminobenzoate |

1202-25-1 | 25g |

¥456.0 | 2021-09-08 | ||

| TRC | M303703-250mg |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 250mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | OR907612-100g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 98+% | 100g |

£160.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132215-5g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 98% | 5g |

¥134.90 | 2023-09-02 | |

| Chemenu | CM159596-100g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 95% | 100g |

$311 | 2021-06-16 | |

| Apollo Scientific | OR907612-25g |

Methyl 4-(dimethylamino)benzoate |

1202-25-1 | 98+% | 25g |

£41.00 | 2025-02-20 | |

| abcr | AB117895-5 g |

Methyl 4-dimethylaminobenzoate, 98%; . |

1202-25-1 | 98% | 5 g |

€84.50 | 2023-07-20 |

Methyl 4-(dimethylamino)benzoate 関連文献

-

2. Laser-induced fluorescence spectroscopy and structure of microsolvated molecular clusters. Part 2.—Laser-induced fluorescence spectroscopy of jet-cooled ethyl 4-aminobenzoate, methyl 4-aminobenzoate, 4-aminobenzonitrile and their dimethylamino and pyrrolidino derivativesBrendan D. Howells,June McCombie,T. Frank Palmer,John P. Simons,Alan Walters J. Chem. Soc. Faraday Trans. 1992 88 2595

-

3. 495. Steric effects in di- and tri-arylmethanes. Part VIII. Electronic absorption spectra of planar derivatives of Michler's Hydrol BlueC. Aaron,C. C. Barker J. Chem. Soc. 1963 2655

-

Shuwen Gong,Qingsong Liu,Xiaoqing Wang,Bo Xia,Zhipeng Liu,Weijiang He Dalton Trans. 2015 44 14063

1202-25-1 (Methyl 4-(dimethylamino)benzoate) 関連製品

- 10287-53-3(Ethyl 4-dimethylaminobenzoate)

- 4629-50-9(Benzoic acid,3-(dimethylamino)-, anhydride with 3-(dimethylamino)benzoic acid)

- 64878-66-6(Ethyl 4-(phenylamino)benzoate)

- 104542-38-3(Methyl Ester 3-(Methylamino)benzoic Acid)

- 18358-63-9(Methyl 4-(methylamino)benzoate)

- 10541-82-9(4-(Methylamino)benzoic Acid Ethyl Ester)

- 7474-31-9(Benzoic acid,4-(dimethylamino)-, anhydride with 4-(dimethylamino)benzoic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1202-25-1)Methyl 4-(dimethylamino)benzoate

清らかである:99%

はかる:100g

価格 ($):189.0